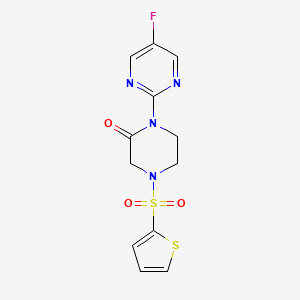

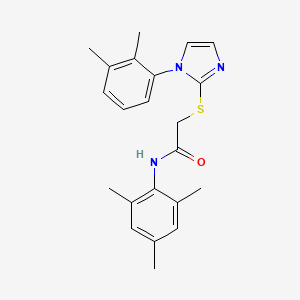

1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

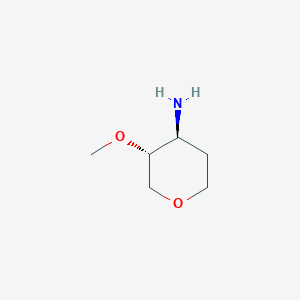

1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FPSP and is a piperazine derivative.

Applications De Recherche Scientifique

Fluorinated Piperazine Derivatives in Medicinal Chemistry

Fluorination has been explored to enhance the pharmacokinetic profiles of piperazine derivatives, impacting their absorption and bioavailability. For instance, fluorinated piperidines and piperazines have shown high affinity and selectivity for the 5-HT1D receptor, demonstrating agonist efficacy in vitro. The incorporation of fluorine significantly reduces the compounds' pKa, improving oral absorption, although this does not always predict oral bioavailability accurately (M. B. van Niel et al., 1999).

Antimicrobial and Antifungal Applications

1-(Benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine derivatives have been synthesized and tested for antimicrobial and antifungal activities. Some compounds exhibited potent activity against gram-negative bacterial strains and showed good inhibitory activity against fungal strains, outperforming standard drugs in some cases (V. Mishra & T. Chundawat, 2019).

Anticancer Research

The exploration of piperazine derivatives in anticancer research has led to the synthesis of compounds with promising anti-proliferative activities against cancer cell lines. Some derivatives have shown better anti-proliferative activities than known drugs, with molecular docking revealing good binding affinities to target proteins (I. Parveen et al., 2017).

Corrosion Inhibition Studies

Piperidine derivatives have been investigated for their potential as corrosion inhibitors for metals, with studies focusing on their adsorption and inhibition efficiencies. Quantum chemical calculations and molecular dynamics simulations have been employed to understand the interaction of these compounds with metal surfaces, providing insights into their efficacy as corrosion inhibitors (S. Kaya et al., 2016).

Propriétés

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)-4-thiophen-2-ylsulfonylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4O3S2/c13-9-6-14-12(15-7-9)17-4-3-16(8-10(17)18)22(19,20)11-2-1-5-21-11/h1-2,5-7H,3-4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOLRURSVROKPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1S(=O)(=O)C2=CC=CS2)C3=NC=C(C=N3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2407295.png)

![3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2407298.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2407300.png)

![11-imino-N-(3-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2407301.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2407306.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2407311.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2407313.png)

![(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2407314.png)